- Rearrangement of N-(alkylamino)azoles in acid media: a new entry to C-amino-N-substituted azoles, Journal of Organic Chemistry, 1992, 57(5), 1563-7
Cas no 97990-19-7 (2-methyl-2H-indazol-3-amine)
2-methyl-2H-indazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2H-Indazol-3-amine, 2-methyl-
- 2-methylindazol-3-amine
- 2-Methyl-2H-indazol-3-amine (ACI)
- 3-Amino-2-methyl-2H-indazol
- 2-methyl-2H-indazol-3-amine
- 97990-19-7
- 3-Amino-2-methyl-2H-indazo
- SCHEMBL2914480
- AKOS006340065
- EN300-1276318
- CS-0161402
- 2-Methyl-2H-indazol-3-amine #
- DTXSID30343492
- BS-51542
- MFCD19205547
- TXPHCQAYEMUUOL-UHFFFAOYSA-N
- NS00010815
- D83793
- DB-377596
- 2-methyl-2h-indazol-3-ylamine
-
- Inchi: 1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3
- InChI Key: TXPHCQAYEMUUOL-UHFFFAOYSA-N
- SMILES: N1N(C)C(N)=C2C=1C=CC=C2
Computed Properties
- Exact Mass: 147.079647300g/mol
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 43.8Ų
2-methyl-2H-indazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ651-200mg |
2-methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 200mg |
2348.0CNY | 2021-07-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GJ651-50mg |
2-methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 50mg |
938.0CNY | 2021-07-10 | |
| Chemenu | CM236522-1g |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 1g |
$888 | 2021-08-04 | |
| Chemenu | CM236522-250mg |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 250mg |
$*** | 2023-04-20 | |
| Chemenu | CM236522-1g |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 1g |
$*** | 2023-04-20 | |
| eNovation Chemicals LLC | Y1212285-1g |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 95% | 1g |
$1080 | 2024-07-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30295-1g |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 1g |
¥4536.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30295-250mg |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 250mg |
¥1678.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30295-100mg |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 100mg |
¥731.0 | 2024-07-18 | |
| Ambeed | A837868-50mg |
2-Methyl-2H-indazol-3-amine |
97990-19-7 | 97% | 50mg |
$92.0 | 2025-04-14 |
2-methyl-2H-indazol-3-amine Production Method
Production Method 1
2-methyl-2H-indazol-3-amine Raw materials
2-methyl-2H-indazol-3-amine Preparation Products
2-methyl-2H-indazol-3-amine Suppliers
2-methyl-2H-indazol-3-amine Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-methyl-2H-indazol-3-amine
2-Methyl-2H-Indazol-3-Amine (CAS No. 97990-19-7): A Comprehensive Overview
The compound 2-methyl-2H-indazol-3-amine (CAS No. 97990-19-7) is a heterocyclic aromatic amine derivative that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The presence of the methyl group at the 2-position and the amine group at the 3-position imparts unique electronic and steric properties to this molecule, making it a versatile building block for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-methyl-2H-indazol-3-amine and its derivatives. Researchers have explored diverse strategies, including microwave-assisted synthesis, catalytic cross-coupling reactions, and one-pot multi-component reactions, to streamline its production. These methods not only enhance the yield but also minimize the use of hazardous reagents, aligning with green chemistry principles. The compound's ability to undergo further functionalization has made it a valuable intermediate in drug discovery and material synthesis.
The chemical properties of 2-methyl-2H-indazol-3-amine are heavily influenced by its molecular structure. The indazole core exhibits strong electron-withdrawing effects due to the conjugation between the nitrogen atoms in the pyrazole ring. This characteristic makes the compound highly reactive towards electrophilic substitution reactions, particularly at the 3-position where the amine group resides. Additionally, the methyl group at the 2-position introduces steric hindrance, which can modulate reactivity and selectivity in various chemical transformations.
Recent studies have highlighted the potential of 2-methyl-2H-indazol-3-amine as a precursor for bioactive molecules. For instance, researchers have utilized this compound to synthesize novel anti-cancer agents by incorporating it into heterocyclic frameworks with desired pharmacokinetic profiles. The compound's ability to form hydrogen bonds and its lipophilic nature make it an ideal candidate for drug design targeting specific biological pathways.
In materials science, 2-methyl-2H-indazol-3-amine has been investigated for its role in constructing advanced materials such as coordination polymers and metallo-supramolecular assemblies. Its nitrogen-rich structure facilitates metal-ligand interactions, enabling the formation of porous frameworks with potential applications in gas storage and catalysis.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of 2-methyl-2H-indazol-3-amino derivatives. Density functional theory (DFT) calculations have revealed that substituents on the indazole ring can significantly alter its electronic properties, offering opportunities for tailoring its behavior in specific chemical environments.
In conclusion, 2-methylindazolamine derivatives continue to be a focal point in contemporary research due to their structural versatility and functional diversity. As advancements in synthetic techniques and computational modeling unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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